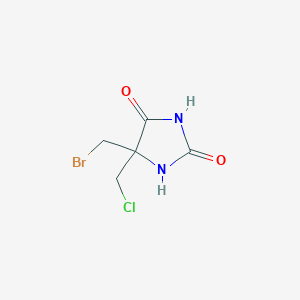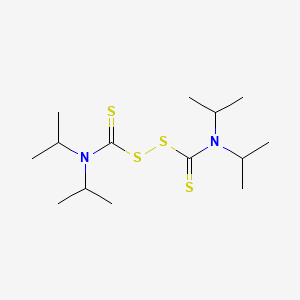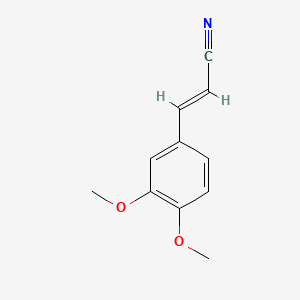![molecular formula C12H14O4 B1581175 Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis- CAS No. 2425-01-6](/img/structure/B1581175.png)
Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis-
Overview
Description
“Oxirane, 2,2’-[1,4-phenylenebis(oxymethylene)]bis-” is a chemical compound with the molecular weight of 222.24 . It belongs to the class of organic compounds known as epoxides, which are compounds containing a cyclic ether with three ring atoms (one oxygen and two carbon atoms) .
Molecular Structure Analysis
The IUPAC name of this compound is 2-{[4-(2-oxiranylmethoxy)phenoxy]methyl}oxirane . The InChI code is 1S/C12H14O4/c1-2-10(14-6-12-8-16-12)4-3-9(1)13-5-11-7-15-11/h1-4,11-12H,5-8H2 . The structure of this compound is also available as a 2D Mol file .Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties could not be found in the web search results.Scientific Research Applications
Polymer Science and Engineering
Polymerization of Alkylene Oxides : The review by Herzberger et al. (2016) discusses the advancements in the polymerization of alkylene oxides, including ethylene oxide and propylene oxide, which are structurally similar to Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis-. This process is crucial for creating novel polymer architectures and bioconjugation, highlighting the role of such compounds in developing multifunctional linear and complex branched polymers, which are essential in medical and industrial applications Herzberger et al., 2016.
Epoxy Monomers from Vegetable Oils : Wang and Schuman (2013) focused on glycidyl esters of epoxidized fatty acids from soybean and linseed oils, which share functional similarities with Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis-. Their study indicates that these compounds provide improved compatibility and mechanical strength in thermosetting resins when compared to traditional epoxidized oils, pointing towards the application of such oxirane compounds in creating more sustainable and high-performance epoxy composites Wang & Schuman, 2013.
Environmental Science
Catalytic Synthesis of OME for Cleaner Fuels : The catalytic synthesis of polyoxymethylene dimethyl ethers (OME), as reviewed by Baranowski et al. (2017), involves oxirane compounds as intermediates. OMEs, particularly those with 3–5 CH2O units, are considered cleaner alternatives to conventional diesel, offering reduced emissions. The synthesis process aims at simplifying production, improving efficiency, and minimizing energy consumption, underscoring the environmental significance of oxirane derivatives in producing eco-friendly fuels Baranowski et al., 2017.
UV Filters in Aquatic Environments : Carve et al. (2020) conducted a systematic review and ecological risk assessment of organic ultraviolet filters, which may contain oxirane derivatives, in aquatic environments. The study highlights the toxic effects of these compounds on marine and freshwater organisms, emphasizing the need for more research on their impact and the development of water-quality guidelines to mitigate their presence in aquatic systems Carve et al., 2020.
properties
IUPAC Name |
2-[[4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-10(14-6-12-8-16-12)4-3-9(1)13-5-11-7-15-11/h1-4,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYPIGPPWAJCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61846-29-5 | |
| Record name | Oxirane, 2,2′-[1,4-phenylenebis(oxymethylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61846-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00883719 | |
| Record name | Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis- | |
CAS RN |
2425-01-6 | |
| Record name | 1,4-Bis(2,3-epoxypropoxy)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2425-01-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the typical synthesis route for hydroquinone diglycidyl ether and what factors influence its yield?
A1: Hydroquinone diglycidyl ether is commonly synthesized through the reaction of hydroquinone with epichlorohydrin under alkaline conditions []. The use of a phase transfer catalyst like tetraethylammonium bromide is also common in this process []. Factors influencing the yield include the molar ratio of epichlorohydrin to hydroquinone, catalyst concentration, and the reaction time for ring closure. For instance, a yield of 80.5% was achieved with a molar ratio of 18:1 (epichlorohydrin: hydroquinone), a catalyst concentration of 1.0%, and a ring closure reaction time of 4 hours [].
Q2: How does the structure of hydroquinone diglycidyl ether lend itself to use in polymer chemistry?
A2: Hydroquinone diglycidyl ether is a bifunctional molecule, possessing two reactive epoxy groups. These epoxy groups readily participate in ring-opening reactions, making it a valuable crosslinking agent or chain extender in polymer synthesis [, ].
Q3: What are the potential advantages of using hydroquinone diglycidyl ether in cationic polymerization compared to other monomers?
A3: When copolymerized with specific spiro ortho esters like 1,4,6-trioxaspiro[4.4]nonane, hydroquinone diglycidyl ether can help produce elastomers with minimal volume change during polymerization []. This control over volumetric shrinkage is desirable in various applications where dimensional stability is crucial.
Q4: What unique properties does the incorporation of hydroquinone diglycidyl ether impart to cationic gemini surfactants?
A4: When incorporated into the spacer group of cationic gemini surfactants, hydroquinone diglycidyl ether introduces both rigidity (due to the 1,4-dioxyphenylene group) and flexibility (due to the 2-hydroxy-1,3-propylene groups) []. This combination contributes to a significant reduction in critical micelle concentration (CMC) compared to corresponding monomeric surfactants and influences surface tension properties [].
Q5: How is hydroquinone diglycidyl ether utilized in the development of corrosion-resistant coatings?
A5: Hydroquinone diglycidyl ether acts as a reactive component within a complex mixture that forms a corrosion-resistant dry powder coating []. While the exact mechanism is not detailed in the provided research, its presence contributes to the desired impermeable, water-resistant, and protective properties of the final coating.
Q6: What analytical techniques are commonly employed to characterize hydroquinone diglycidyl ether?
A6: Fourier transform infrared (FTIR) spectroscopy is a key technique used to confirm the structure of hydroquinone diglycidyl ether, particularly by identifying the characteristic peaks associated with epoxy groups and other functional groups []. Additionally, microscopic melting point apparatus is used to determine the melting point, offering another data point for compound identification and purity assessment [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B1581092.png)






![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1581108.png)





